N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
Evolutionary Significance of Heterocyclic Analogues in Medicinal Chemistry
Heterocyclic compounds constitute over 60% of FDA-approved drugs, owing to their structural diversity and ability to interact with biological targets through hydrogen bonding, π-π stacking, and electrostatic interactions. The evolutionary trajectory of heterocycles in drug discovery has been marked by the systematic replacement of natural purine and pyrimidine bases with synthetic analogues to enhance stability, bioavailability, and target specificity. Thieno[2,3-d]pyrimidines, fused bicyclic systems comprising a thiophene ring fused to a pyrimidine moiety, exemplify this strategy. Their synthetic adaptability allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
A comparative analysis of heterocyclic scaffolds (Table 1) underscores the unique advantages of thieno[2,3-d]pyrimidines. Unlike purines, which are prone to enzymatic degradation, the sulfur atom in the thiophene ring enhances metabolic stability while maintaining electronic similarity to adenine. This balance has led to their adoption in kinase inhibitors, antimicrobial agents, and anti-inflammatory therapies. For instance, derivatives bearing electron-withdrawing groups at the 4-position exhibit enhanced anticancer activity by selectively inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.
Table 1: Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery
| Scaffold | Metabolic Stability | Target Versatility | Synthetic Accessibility |
|---|---|---|---|
| Purine | Low | High | Moderate |
| Pyrimidine | Moderate | High | High |
| Thieno[2,3-d]pyrimidine | High | Very High | High |
Bioisosteric Rationale: Thieno[2,3-d]pyrimidine as Adenine Mimetics
The bioisosteric replacement of adenine with thieno[2,3-d]pyrimidine leverages structural and electronic similarities to exploit purinergic signaling pathways while circumventing adenosine deaminase-mediated inactivation. The scaffold’s planar geometry and nitrogen atom positioning enable it to occupy the adenine-binding pocket of enzymes such as kinases and phosphodiesterases. Molecular docking studies of the compound N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide reveal a binding energy of −9.2 kcal/mol to VEGFR-2, comparable to native ATP (−7.8 kcal/mol). The thieno[2,3-d]pyrimidine core forms three hydrogen bonds with kinase domain residues (Glu885, Cys919), while the 3-ethyl and 5,6-dimethyl groups enhance hydrophobic interactions (Figure 1).
Key Structural Modifications and SAR Insights:
- 4-Oxo Group : Critical for hydrogen bonding with catalytic lysine residues in kinase active sites.
- Thioacetamide Side Chain : Enhances solubility and enables disulfide bridging with cysteine residues in target proteins.
- 3,5-Dichlorophenyl Moiety : Improves lipophilicity and membrane permeability, facilitating intracellular accumulation.
These modifications underscore the scaffold’s versatility in mimicking adenine’s interactions while introducing tailored physicochemical properties. For example, the introduction of a 3-ethyl group in N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide reduces steric hindrance, allowing optimal orientation within the VEGFR-2 binding cleft. Concurrently, the 5,6-dimethyl groups stabilize the enol tautomer of the 4-oxo group, reinforcing hydrogen bonding networks.
Properties
CAS No. |
577763-67-8 |
|---|---|
Molecular Formula |
C18H17Cl2N3O2S2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-13-6-11(19)5-12(20)7-13/h5-7H,4,8H2,1-3H3,(H,21,24) |
InChI Key |
YNJMRFGBFCRTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Precursors
The thieno[2,3-d]pyrimidin-4-one core is synthesized via cyclocondensation of 5,6-dimethylthiophene-2-carboxylic acid derivatives with urea or thiourea under acidic conditions. For example, heating 3-ethyl-5,6-dimethylthiophene-2-carboxamide with urea in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields 3-ethyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one.
Key Parameters
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Urea/PPA | 130°C | 7 h | 68% |
| Thiourea/Acetic Acid | 110°C | 5 h | 72% |
The use of PPA enhances cyclization efficiency by acting as both a catalyst and dehydrating agent.
Thioether Linkage Formation
Mercaptoacetamide Coupling
The thioether bridge is introduced via nucleophilic substitution between 2-mercapto-N-(3,5-dichlorophenyl)acetamide and the 2-chlorothieno[2,3-d]pyrimidine intermediate. This step is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–15 hours.
Reaction Conditions
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| DMF | K₂CO₃ | 70°C | 14 h | 65% |
| Acetone | Et₃N | 50°C | 18 h | 58% |
DMF outperforms acetone due to its polar aprotic nature, which stabilizes the transition state.
Final N-Arylation and Optimization
Buchwald-Hartwig Amination
The N-(3,5-dichlorophenyl) group is introduced via palladium-catalyzed coupling. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base in toluene at 100°C for 24 hours achieves a 60–70% yield.
Catalyst Comparison
| Catalyst System | Base | Yield |
|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 68% |
| Pd(dba)₂/BINAP | K₃PO₄ | 55% |
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with dichloromethane/methanol (95:5) gradients, achieving >95% purity.
Spectroscopic Validation
Industrial-Scale Production Challenges
Solvent Recovery Systems
Industrial protocols use continuous distillation to recover DMF, reducing costs by 40%.
Byproduct Management
Hydrolysis of excess 2-chlorothieno[2,3-d]pyrimidine is mitigated by maintaining pH > 9 during workup.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Ethyl 3-(furan-2-yl)propionate: A compound with similar structural features and applications.
Uniqueness
N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its distinct molecular structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate thienopyrimidine derivatives with dichlorophenyl groups. The synthetic pathway generally includes:
- Formation of Thienopyrimidine Core : This step involves cyclization reactions to construct the thienopyrimidine framework.
- Introduction of the Dichlorophenyl Group : Electrophilic aromatic substitution reactions are commonly employed to attach the dichlorophenyl moiety.
- Acetamide Formation : The final step involves acylation reactions to yield the acetamide derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related thienopyrimidine derivatives. For instance, compounds with structural similarities have demonstrated notable cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. A study indicated that thienopyrimidine derivatives can enhance superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, contributing to oxidative stress in cancer cells .
Antimicrobial Activity
Compounds similar to N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The biological evaluation typically includes:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effects |
| Escherichia coli | Moderate activity |
| Salmonella typhi | Variable activity |
These findings suggest that the compound may act through membrane disruption or inhibition of essential metabolic pathways in bacteria .
The proposed mechanisms for the biological activity of thienopyrimidine derivatives include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Through ROS generation and subsequent oxidative stress, these compounds can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The interaction with bacterial membranes and interference with cell wall synthesis are potential mechanisms for antimicrobial action.
Case Study 1: Cytotoxicity in MCF-7 Cells
A specific study evaluated the cytotoxic effects of a thienopyrimidine derivative similar to N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, a related compound was tested against a panel of bacteria including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. The study concluded that structural modifications significantly influence antibacterial potency.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, analogous thieno[2,3-d]pyrimidine derivatives are synthesized using controlled temperatures (60–100°C), solvents like DMF or acetonitrile, and catalysts such as triethylamine. Reaction times range from 4–24 hours, with yields optimized to ~80% via stepwise purification (e.g., column chromatography) . Key steps include thioether bond formation between the thienopyrimidine core and the acetamide moiety.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated DMSO is essential for confirming proton environments, such as aromatic protons (δ 7.28–7.82 ppm) and methyl groups (δ 2.19 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ observed at m/z 344.21), while elemental analysis ensures purity (e.g., C, N, S within 0.1% of theoretical values) .
Q. How is the crystal structure determined, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, particularly for hydrogen-bonding networks and intermolecular interactions. Data collection requires high-resolution diffraction patterns and careful handling of twinned crystals .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying solvent polarity (e.g., DMF vs. THF), adjusting stoichiometry of thiol-containing intermediates, and employing flow chemistry techniques to enhance reproducibility. Catalytic additives (e.g., DMAP) may accelerate acyl transfer steps .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify tautomeric shifts. Cross-validate with high-resolution MS and HPLC to rule out byproducts. For crystalline samples, SCXRD can resolve ambiguities in proton assignments .
Q. What strategies are effective for studying hydrogen-bonding patterns in the solid state?
Graph set analysis (as per Etter’s formalism) is critical. Use SHELXL to model hydrogen bonds (e.g., N–H···O or S–H···N interactions) and quantify their geometric parameters (distance, angle). Topological descriptors (e.g., R²₂(8) motifs) help classify supramolecular architectures .
Q. How can computational methods predict biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like kinases or GPCRs. Validate predictions with in vitro assays (e.g., enzyme inhibition). Focus on the thienopyrimidine core’s π-π stacking and the chloroacetamide’s electrophilic reactivity .
Q. What approaches are used to design derivatives with enhanced bioactivity?
Structure-activity relationship (SAR) studies guided by substituent effects:
- Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring improve target affinity.
- Alkyl chains (e.g., ethyl, hydroxyethyl) on the thienopyrimidine modulate solubility.
- Sulfonyl or carbonyl modifications alter metabolic stability .
Q. How can solubility challenges in biological assays be addressed?
Solubility is often pH-dependent. Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin complexes. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo. Dynamic light scattering (DLS) monitors aggregation in buffer solutions .
Q. What are the best practices for resolving conflicting biological activity data across studies?
Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity (≥95% by HPLC). Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target engagement. Meta-analyses of structurally similar compounds (e.g., Table 1) provide context for outliers .
Table 1: Structural Analogs and Key Modifications
| Analog Structure | Key Modification | Observed Bioactivity | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-thieno[2,3-d]pyrimidine | Chloro substitution | Anticancer (IC₅₀ = 1.2 µM) | |
| Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine | Alkyl chain addition | Improved metabolic stability | |
| Hydroxyethyl-thieno[3,2-d]pyrimidine | Hydrophilic functional group | Enhanced solubility (logP = 2.1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
